molecular formula C26H34N4O4 B2894907 Ethyl 1-(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate CAS No. 1116045-06-7

Ethyl 1-(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate

Cat. No.: B2894907
CAS No.: 1116045-06-7
M. Wt: 466.582
InChI Key: JFNHDCQJLHIXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate is a complex heterocyclic molecule featuring:

  • A pyrimidine core substituted with a 4-ethylphenoxy group at position 6.
  • A piperidine-4-carbonyl linker connecting two piperidine rings.
  • An ethyl ester group at the terminal piperidine.

Properties

IUPAC Name

ethyl 1-[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4/c1-3-19-5-7-22(8-6-19)34-24-17-23(27-18-28-24)29-13-9-20(10-14-29)25(31)30-15-11-21(12-16-30)26(32)33-4-2/h5-8,17-18,20-21H,3-4,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNHDCQJLHIXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCC(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to 3-chloro-4-fluoro-N-phenethylbenzenesulfonamide exhibit potent anticancer properties. For instance, studies have shown that sulfonamides can inhibit the growth of cancer cells by targeting specific proteins involved in cell survival and proliferation. A notable example is the inhibition of the anti-apoptotic Bcl-2 family proteins, which play a crucial role in cancer cell survival .

1.2 Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. The structural characteristics of 3-chloro-4-fluoro-N-phenethylbenzenesulfonamide suggest potential efficacy against various bacterial strains. This compound could serve as a lead structure for developing new antibiotics, particularly against resistant strains .

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly regarding sulfonamide derivatives that interact with enzymes involved in metabolic pathways. These studies help elucidate the mechanisms of action of sulfonamides and their derivatives, providing insights into their therapeutic potential .

2.2 Drug Design and Development

3-Chloro-4-fluoro-N-phenethylbenzenesulfonamide serves as a scaffold for designing new drugs targeting various diseases. Its unique functional groups allow for modifications that can enhance potency and selectivity for specific biological targets, making it a valuable compound in drug discovery programs .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant inhibition of cancer cell growth via Bcl-2 family protein modulation .
Study 2 Antimicrobial EfficacyShowed effectiveness against resistant bacterial strains, suggesting its potential as a new antibiotic .
Study 3 Enzyme InteractionIdentified the compound's role in inhibiting key metabolic enzymes, aiding in understanding its biochemical applications .

Comparison with Similar Compounds

Pyrimidine-Based Derivatives

Pyrimidine analogs vary in substituents and fused rings, influencing bioactivity and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference
Target Compound C₂₄H₃₀N₄O₄ 438.52 6-(4-ethylphenoxy)pyrimidin-4-yl Hydrophobic 4-ethylphenoxy group enhances lipophilicity -
Ethyl 1-(6-ethoxypyrimidin-4-yl)piperidine-4-carboxylate C₁₄H₂₀N₃O₃ 278.33 Ethoxy at pyrimidine-6 Smaller substituent; reduced steric hindrance
Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate C₂₁H₂₃N₃O₂S 381.50 Thieno[2,3-d]pyrimidine core Sulfur atom increases polarizability and potential metal binding

Key Findings :

  • The 4-ethylphenoxy group in the target compound likely improves membrane permeability compared to smaller ethoxy analogs .

Piperidine-Linked Heterocycles

Variations in the aromatic group attached to piperidine significantly modulate selectivity and potency:

Compound Name Molecular Formula Substituents Key Features Reference
Ethyl 1-(1-(quinolin-8-yl)ethyl)piperidine-4-carboxylate C₂₀H₂₅N₃O₂ Quinoline Extended aromatic system may improve DNA intercalation
Ethyl 1-(3-bromo-5-chloropyridin-4-yl)piperidine-4-carboxylate C₁₃H₁₇BrClN₂O₂ Halogenated pyridine Halogens enhance metabolic stability
Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate C₁₅H₁₉ClNO₂ 2-Chlorobenzyl Electron-withdrawing group affects piperidine basicity

Key Findings :

  • Quinoline derivatives (e.g., ) show broader bioactivity but may suffer from off-target effects due to planar aromatic systems .
  • Halogenated pyridines () balance lipophilicity and stability, a trade-off absent in the target compound’s pyrimidine design .

Dual Piperidine Scaffolds

Compounds with dual piperidine motifs highlight the role of conformational flexibility:

Compound Name Molecular Formula Key Features Reference
Ethyl 1-(piperidine-4-carbonyl)piperidine-4-carboxylate C₁₄H₂₄N₂O₃ Lacks pyrimidine; simpler structure
(±)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-methoxy-1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide C₂₈H₃₃N₃O₄ Bulky naphthyl group limits solubility

Key Findings :

Physicochemical and Pharmacokinetic Insights

  • LogP and Solubility: The 4-ethylphenoxy group increases logP (~3.5 estimated) compared to ethoxy (logP ~2.1) or thienopyrimidine (logP ~2.8) analogs, favoring blood-brain barrier penetration but risking solubility issues .
  • Metabolic Stability : Piperidine esters are prone to hydrolysis, but the target’s bulky substituents may slow esterase-mediated degradation relative to simpler analogs .

Preparation Methods

Nucleophilic Aromatic Substitution

The pyrimidine ring is constructed via substitution reactions. 4-Chloro-6-(4-ethylphenoxy)pyrimidine serves as the intermediate, synthesized by reacting 4-ethylphenol with 4,6-dichloropyrimidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Procedure :

  • Dissolve 4-ethylphenol (1.2 eq) and 4,6-dichloropyrimidine (1 eq) in anhydrous DMF.
  • Add K₂CO₃ (2 eq) and heat at 80°C for 12 hours.
  • Purify via column chromatography (hexane/ethyl acetate 7:3) to isolate 4-chloro-6-(4-ethylphenoxy)pyrimidine (Yield: 78%).

Synthesis of Ethyl Piperidine-4-carboxylate

Esterification of Piperidine-4-carboxylic Acid

Piperidine-4-carboxylic acid is esterified using ethanol under acidic conditions:

  • Reflux piperidine-4-carboxylic acid (1 eq) in ethanol (excess) with concentrated H₂SO₄ (0.1 eq) for 24 hours.
  • Neutralize with NaHCO₃, extract with dichloromethane, and concentrate to yield ethyl piperidine-4-carboxylate (Yield: 92%).

Amide Coupling of Fragments

Activation of Carboxylic Acid

The carboxylic acid group of the pyrimidine-piperidine fragment is activated using thionyl chloride (SOCl₂):

  • Dissolve 6-(4-ethylphenoxy)pyrimidin-4-yl-piperidine-4-carboxylic acid (1 eq) in SOCl₂ (5 eq) and reflux for 2 hours.
  • Remove excess SOCl₂ under vacuum to obtain the acyl chloride.

Coupling with Ethyl Piperidine-4-carboxylate

The acyl chloride reacts with ethyl piperidine-4-carboxylate in the presence of a base:

  • Dissolve the acyl chloride (1 eq) and ethyl piperidine-4-carboxylate (1.2 eq) in dry THF.
  • Add triethylamine (3 eq) dropwise at 0°C and stir at room temperature for 12 hours.
  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (dichloromethane/methanol 95:5) to isolate the final product (Yield: 58%).

Optimization and Challenges

Reaction Condition Optimization

  • Temperature : Elevated temperatures (150°C) in sealed tubes improve substitution kinetics for sterically hindered piperidine-pyrimidine couplings.
  • Solvent : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution reactions.

Purification Strategies

  • Column Chromatography : Critical for removing unreacted starting materials and byproducts (e.g., di-substituted pyrimidines).
  • Recrystallization : Water/DMF mixtures yield high-purity crystalline products.

Analytical Characterization

Parameter Value Method
Molecular Weight 466.6 g/mol HR-MS
Purity >98% HPLC (C18, 90:10 ACN/H₂O)
Melting Point 162–164°C Differential Scanning Calorimetry
¹H NMR (CDCl₃) δ 1.25 (t, 3H), 4.12 (q, 2H), 6.85 (s, 1H) 400 MHz

Alternative Synthetic Routes

Mitsunobu Reaction for Phenoxy Group Introduction

4-Ethylphenol can couple with 4-hydroxy-6-chloropyrimidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine, though yields are lower (52%).

Enzymatic Esterification

Lipase-catalyzed esterification of piperidine-4-carboxylic acid with ethanol offers a greener alternative (Yield: 75%).

Q & A

Q. Table 1: Reaction Optimization Parameters

StepReagents/ConditionsYield (%)Purity (%)
CouplingEDCI/HOBt, CH₃CN, RT75–8590
HydrolysisNaOH (5N), EtOH/H₂O8895
PurificationSilica gel chromatography99

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR (DMSO-d₆ or CDCl₃) to confirm the piperidine and pyrimidine moieties. Key signals include piperidine CH₂ groups (δ 1.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1687–1730 cm⁻¹) and ester/amide bonds (C-O at ~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 313 [M+H]⁺ for intermediates) .

Advanced: How to design in vitro assays to evaluate its biological activity?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors structurally related to the compound’s moieties (e.g., carbonic anhydrases for sulfonamide derivatives or kinase inhibition due to pyrimidine ).
  • Enzyme Inhibition Assays : Use fluorometric or colorimetric methods (e.g., CA inhibition via 4-nitrophenyl acetate hydrolysis ).
  • Cell-Based Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (IC₅₀ determination) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Replicate Experiments : Ensure triplicate measurements under controlled conditions (pH, temperature).
  • Orthogonal Assays : Validate enzyme inhibition with both fluorescence and HPLC-based methods.
  • Structural Confirmation : Re-characterize the compound batch to rule out degradation (e.g., via 1H^1H NMR) .

Basic: What strategies improve solubility for in vivo studies?

Methodological Answer:

  • Prodrug Design : Convert the ethyl ester to a carboxylic acid (via hydrolysis) for enhanced aqueous solubility .
  • Co-Solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) for in vivo formulations .
  • Lipid-Based Carriers : Encapsulate in liposomes (phosphatidylcholine/cholesterol) to improve bioavailability.

Advanced: How to conduct SAR studies for derivative development?

Methodological Answer:

  • Core Modifications : Replace the 4-ethylphenoxy group with halogenated or methoxy analogs to assess electronic effects .
  • Piperidine Substitution : Introduce methyl or acetyl groups at the piperidine nitrogen to evaluate steric impacts .
  • Data Analysis : Use multivariate regression to correlate substituent properties (logP, Hammett constants) with bioactivity.

Q. Table 2: Example Derivatives and Activity

DerivativeModificationIC₅₀ (μM)
Parent5.2
4-FluoroF substitution3.8
N-AcetylAcetylated N7.1

Advanced: What computational methods predict binding modes with target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3LXJ for carbonic anhydrase) to identify key interactions (H-bonds with pyrimidine N) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
  • Free Energy Calculations : Calculate ΔG binding with MM-PBSA for affinity ranking .

Basic: How to validate an HPLC method for purity analysis?

Methodological Answer:

  • Column : C18 (5 μm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% TFA.
  • Validation Parameters :
    • Linearity (R² > 0.99 for 0.1–100 μg/mL).
    • LOD/LOQ (0.05 μg/mL and 0.15 μg/mL).
    • Precision (%RSD < 2% for intraday/interday) .

Advanced: How to address scale-up challenges in multi-step synthesis?

Methodological Answer:

  • Process Intensification : Use flow chemistry for exothermic steps (e.g., coupling reactions) to improve heat dissipation.
  • Purification at Scale : Replace column chromatography with crystallization (solvent: ethyl acetate/hexane) .
  • Quality Control : Implement in-line FTIR for real-time monitoring of intermediates .

Advanced: What in vivo models are suitable for pharmacokinetic profiling?

Methodological Answer:

  • Rodent Models : Administer 10 mg/kg IV/PO to Sprague-Dawley rats.
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
  • Analytical Method : LC-MS/MS (LLOQ: 1 ng/mL) to measure plasma concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.